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Introduction The interaction between active pharmaceutical ingredients (APIs) like menthol and
co-formers such as dicarboxylic acids is a critical area of study in pharmaceutical sciences.
These interactions can lead to the formation of new solid forms, including co-crystals or
eutectic mixtures, which can significantly alter the physicochemical properties of the API, such
as solubility, stability, and bioavailability.[1][2] Spectroscopic techniques, including Fourier-
Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic
Resonance (NMR) Spectroscopy, are indispensable tools for confirming the formation of these
new entities and elucidating the nature of the intermolecular interactions. This document
provides detailed protocols for the synthesis and spectroscopic analysis of adducts formed
between menthol and various dicarboxylic acids.

Synthesis and Sample Preparation

The formation of menthol-dicarboxylic acid adducts can be achieved through several methods,
including esterification to form covalent derivatives or co-crystallization techniques that rely on
non-covalent interactions like hydrogen bonding.

Protocol 1.1: Synthesis of Menthol-Dicarboxylic Acid Esters This protocol describes the
synthesis of menthol esters via a catalyzed reaction with dicarboxylic acids such as maleic,
succinic, or glutaric acid.[3][4]
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e Reaction Setup: In a 500 mL flask equipped with a Dean-Stark apparatus and a reflux
condenser, combine menthol and a selected dicarboxylic acid (e.g., in a 2:1 molar ratio) in 80
mL of an appropriate solvent like o-xylene.[3]

o Catalysis: Add a catalytic amount of concentrated sulfuric acid (H2SOa).

e Reaction: Heat the mixture to reflux for approximately 12 hours, continuously removing the
water formed during the reaction.[4]

» Solvent Removal: After cooling, remove the o-xylene using a rotary evaporator.

 Purification: Recrystallize the resulting solid residue from a suitable solvent to obtain the
pure ester. The expected yield is typically between 80-85%.[4]

Protocol 1.2: Co-crystal Preparation via Liquid-Assisted Grinding (LAG) LAG is an efficient
mechanochemical method for screening and producing co-crystals.[5]

e Preparation: Weigh stoichiometric amounts of menthol and the dicarboxylic acid co-former
(e.g., 1:1 or 2:1 molar ratio) into a 2 mL glass vial containing stainless steel grinding beads.

[5]

» Solvent Addition: Add a catalytic amount (a few microliters) of a suitable solvent (e.g.,
ethanol, methanol, acetonitrile).

» Grinding: Subject the mixture to grinding in a planetary mill or vortex mixer for a specified
duration (e.g., 2 hours).[5]

o Characterization: The resulting powder can be directly analyzed using spectroscopic and
diffraction techniques.

Protocol 1.3: Co-crystal Preparation via Solvent Evaporation This is a common method for
growing single crystals suitable for X-ray diffraction.[6]

» Dissolution: Dissolve stoichiometric amounts of menthol and the dicarboxylic acid in a
common solvent in which both are congruently soluble.[6]

 Stirring: Stir the solution at a constant temperature to facilitate molecular interaction.
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o Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature or
under controlled conditions.

e Collection: Collect the resulting crystals for analysis.
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General Experimental Workflow for Menthol-Dicarboxylic Acid Adducts
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General workflow for synthesis and analysis.
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Spectroscopic Analysis Protocols

2.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a powerful
technique for identifying the formation of hydrogen bonds between the hydroxyl group of
menthol and the carboxylic acid group of the co-former, or for confirming the formation of an
ester linkage.

Protocol 2.1.1: Sample Preparation and Data Acquisition

o Sample Preparation: Prepare samples as KBr (Potassium Bromide) tablets. Mix a small
amount of the sample with spectrally pure KBr and press it into a thin, transparent pellet
under vacuum (0.1-0.05 mm Hg) to minimize moisture.[4][7]

o Instrument Setup: Use an IR-FTIR spectrophotometer.

o Data Collection: Record spectra in the absorption range of 4000—400 cm~* with a resolution
of at least 4 cm~1.[7]

Data Interpretation:

e Hydrogen Bonding: The formation of a co-crystal is often indicated by a shift and broadening
of the O-H stretching band of menthol (typically around 3250-3500 cm~1) and a shift in the
C=0 stretching band of the dicarboxylic acid (typically around 1700 cm~1).[8][9] A red shift (to
lower frequency) in the C=0 band suggests hydrogen bond formation between the acid's
carbonyl oxygen and menthol's hydroxyl hydrogen.[8]

« Esterification: The formation of an ester is confirmed by the disappearance of the broad O-H
stretch from menthol and the appearance of a strong C=0 stretching band for the ester
group in the range of 1730-1710 cm~1.[7]
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Molecular Interaction and Corresponding FTIR Shifts
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Hydrogen bonding and expected FTIR shifts.

2.2. Mass Spectrometry (MS) MS is used to determine the molecular mass of the synthesized
compounds and to gain structural information from their fragmentation patterns.

Protocol 2.2.1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

o Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as
acetonitrile:water.[7]

o Chromatographic Conditions: Use an appropriate HPLC column and mobile phase for
separation.

o MS Parameters: Set the mass spectrometer parameters. Example conditions include:[4][7]

o lonization Mode: Electrospray lonization (ESI), negative or positive mode.

o Scan Mode: Q-1 Scan.

o Desolvation Temperature: 250°C.
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o Electric Field Voltage: 70 V.
Data Interpretation:

e Molecular lon: Identify the quasi-molecular ion peak (e.g., [M-H]~ or [M+H]*) to confirm the
molecular weight of the adduct. For a 1:1 adduct of menthol and maleic acid, the expected
m/z for [M-H]~ is 253.0.[4] For a 2:1 adduct of menthol and succinic acid
(dimentholsuccinate), the expected m/z for [M-H]~ is 417.0.[4]

» Fragmentation: Analyze the fragment ions to confirm the structure. For example,
dimentholsuccinate may show fragments corresponding to the succinic acid particle (m/z
119.0) and the menthol succinate ion (m/z 279.0).[4]

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy *H NMR spectroscopy is highly
sensitive to the chemical environment of protons and can provide definitive evidence of
interactions involving hydroxyl and carboxyl groups.

Protocol 2.3.1: Sample Preparation and Data Acquisition

o Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de) in an NMR tube.

o Data Acquisition: Acquire the *H NMR spectrum using a standard NMR spectrometer.
Data Interpretation:

e Hydroxyl Proton: The chemical shift of the hydroxyl (-OH) proton of menthol is highly
diagnostic. In its pure form, it may appear as a distinct signal (e.g., a doublet at d = 3.9 ppm).
[10] Upon forming a hydrogen bond with a dicarboxylic acid, this signal is expected to shift
and potentially broaden significantly, or even exchange with the acidic protons of the co-
former, leading to a new, broad singlet.[10]

o Carboxyl Protons: The acidic protons of the dicarboxylic acid will also experience a change
in their chemical environment and shift upon interaction with menthol.

« Esterification: For ester derivatives, the disappearance of the menthol -OH proton signal and
the dicarboxylic acid -COOH proton signals, along with characteristic shifts in the protons
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adjacent to the newly formed ester linkage, confirms the reaction.

Summary of Quantitative Data

Table 1: Key FTIR Vibrational Frequencies (cm™1)

Compound/interact O-H Stretch C=0 Stretch

. ] Reference
ion (Menthol) (Acid/Ester)

Pure Menthol ~3250-3500 (broad) NI/A [7][11]
Menthol-Dicarboxylic Shifted and Shifted (e.g., to lower 81[9]

Acid (H-bonded) Broadened frequency)

| Menthol-Dicarboxylic Acid Ester | Absent | 1710-1730 (strong) |[7] |

Table 2: Key Mass Spectrometry Data (m/z) for Menthol-Dicarboxylic Acid Adducts

Ke
Adduct Dicarboxyli Expected o
) ) lon Type Fragments Reference
(Ratio) c Acid m/z
(m/z)
Mentholmal . . 115 (maleic
] Maleic Acid [M-H]~ 253.0 o
einate (1:1) acid ion)

| Dimentholsuccinate (2:1) | Succinic Acid | [M-H]~ | 417.0 | 279, 119 |[4] |

Table 3: Expected *H NMR Chemical Shift Changes
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Expected Change upon H-
Proton Bonding/Co-crystal Reference
Formation

Significant downfield shift
and/or broadening of the

Menthol -OH . [10]
signal. May change from a

doublet to a broad singlet.

i . ) Significant downfield shift and
Dicarboxylic Acid -COOH )
broadening.

| Menthol Ring Protons | Minor shifts due to changes in the electronic environment. | |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of
Menthol-Dicarboxylic Acid Adducts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675115#spectroscopic-analysis-of-menthol-
compounds-with-dicarboxylic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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